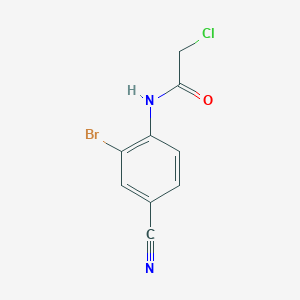
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide, commonly known as CTAPA, is a chemical compound with potential applications in scientific research. It is a member of the acetamide family and is classified as a heterocyclic compound due to the presence of a thiophene ring in its structure. CTAPA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of CTAPA is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
CTAPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that CTAPA can inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTAPA in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. Additionally, CTAPA has been shown to interact with certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, one limitation of using CTAPA in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the investigation of CTAPA. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of CTAPA. Additionally, further investigation into the potential use of CTAPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is warranted. Finally, the development of more efficient and cost-effective synthesis methods for CTAPA could lead to increased availability and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of CTAPA involves the reaction of 2-chloroacetamide with 2-thiophen-2-ylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction and yields CTAPA as a white crystalline solid.
Applications De Recherche Scientifique
CTAPA has been investigated for its potential use in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, CTAPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-8-12(15)14-10-5-2-1-4-9(10)11-6-3-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZEBCRWBLVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)